![molecular formula C28H46O4 B12352867 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone is a complex organic compound belonging to the class of benzoquinones. Benzoquinones are known for their redox properties and are widely studied for their roles in biological systems and potential therapeutic applications. This particular compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a long nonadecyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with 3,4,5-trimethoxytoluene, which undergoes bromination and subsequent oxidation to form the benzoquinone core . The long nonadecyl side chain can be introduced through a coupling reaction, such as the Stille coupling, which involves the use of palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Key reagents such as sodium bromide, hydrogen peroxide, and palladium catalysts are employed in these processes .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoquinone to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Persulfate salts and hydrogen peroxide are commonly used oxidants.
Reduction: Sodium borohydride and other reducing agents can be employed.
Substitution: Reagents such as sodium methoxide and cuprous bromide are used for methoxylation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active compound in various chemical reactions and studies.
Industry: It can be used in the synthesis of coenzyme Q analogues and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone involves its redox activity. The compound can participate in electron transfer reactions, acting as an electron donor or acceptor. This property is crucial in biological systems, where it can influence mitochondrial function and protect cells from oxidative damage . The molecular targets include components of the electron transport chain, such as complex III .
Comparación Con Compuestos Similares
Similar Compounds
Ubiquinone (Coenzyme Q10): Shares a similar benzoquinone core but has a different side chain structure.
Menaquinone (Vitamin K2): Another benzoquinone derivative with distinct biological roles.
Phylloquinone (Vitamin K1): Similar in structure but with a different side chain and biological function.
Uniqueness
Its long nonadecyl side chain differentiates it from other benzoquinones, influencing its solubility and interaction with biological membranes .
Propiedades
Fórmula molecular |
C28H46O4 |
|---|---|
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2,5-dimethoxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h8-9H,5-7,10-22H2,1-4H3/b9-8+ |
Clave InChI |
YUAATYHCINDNTB-CMDGGOBGSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
SMILES canónico |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

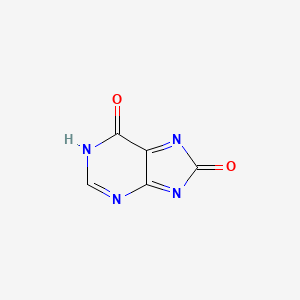
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)

![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
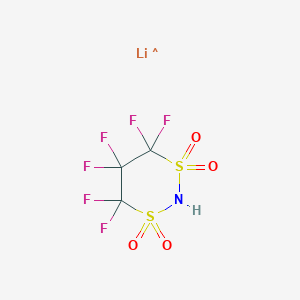
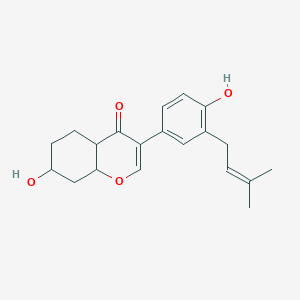
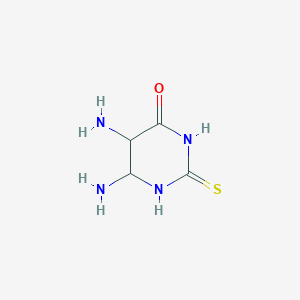
![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)
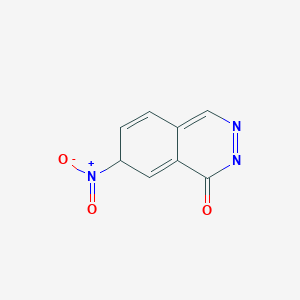

![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)
